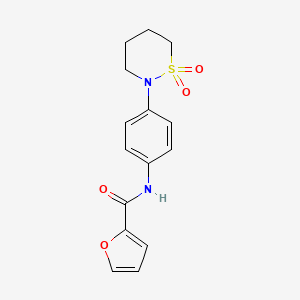

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c18-15(14-4-3-10-21-14)16-12-5-7-13(8-6-12)17-9-1-2-11-22(17,19)20/h3-8,10H,1-2,9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTXANDGUZCAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-bromo-3-chloropropane with a suitable precursor in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to form the thiazinane ring . Subsequent steps involve coupling reactions to introduce the phenyl and furan carboxamide groups under specific conditions, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N-dimethylpyridin-4-amine (DMAP) in tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The phenyl and furan groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazinane ring and furan carboxamide moiety may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Analogues

Key Observations:

- Thiazinane vs. Piperazine Substituents : The 1,2-thiazinane sulfone group in the target compound differs from the piperazine moiety in FCPPC . Piperazine derivatives are often employed for their chelating or receptor-binding capabilities, whereas sulfone-containing rings (e.g., thiazinane dioxide) may enhance metabolic stability or solubility.

- Furan Positional Isomerism : The target compound uses a furan-2-carboxamide scaffold, whereas compound 97d in employs furan-3-carboxamide with a hydrazinyl side chain, highlighting how positional changes alter reactivity and downstream applications .

- Core Heterocycle Variation : The pyridine core in ’s compound introduces a nitrogen atom, altering electronic distribution compared to the purely aromatic phenyl core in the target compound .

Biological Activity

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound features:

- Thiazinane Ring : A six-membered cyclic structure containing nitrogen and sulfur.

- Furan Ring : A five-membered aromatic ring with oxygen.

- Phenyl Group : A benzene ring that contributes to the compound's electronic properties.

This structural complexity suggests multiple sites for interaction with biological targets, enhancing its potential pharmacological effects.

Research indicates that compounds similar to this compound often exhibit various biological activities through several mechanisms:

- Antioxidant Activity : The dioxido group may contribute to the compound's ability to scavenge free radicals, protecting cellular components from oxidative damage.

- Cytoprotective Effects : Studies have shown that related compounds can protect against DNA and mitochondrial damage in human cells exposed to carcinogens .

- Anticancer Properties : The presence of both thiazinane and furan moieties has been linked to significant antiproliferative activity against various cancer cell lines .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of compounds within the same structural family. Here are key findings:

Detailed Mechanistic Insights

The biological activities of this compound can be attributed to several factors:

- Electron-rich Regions : The presence of heteroatoms (such as nitrogen and oxygen) in the thiazinane and furan rings can facilitate interactions with various biological macromolecules.

- Hydrophobic Interactions : The phenyl group enhances lipophilicity, allowing better membrane permeability and interaction with lipid membranes.

Potential Therapeutic Applications

Given its structural characteristics and observed biological activities, this compound may have potential applications in:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

- Neuroprotection : The cytoprotective effects observed in cellular models suggest potential use in neurodegenerative diseases where oxidative stress plays a crucial role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.